molecular formula C10H17NO5 B1437852 3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid CAS No. 869785-31-9

3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid

Cat. No.: B1437852
CAS No.: 869785-31-9
M. Wt: 231.25 g/mol
InChI Key: NTJLSVSHOMWEIC-UHFFFAOYSA-N
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Mechanism of Action

The environment in which the reaction takes place can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of reaction and the stability of the compound. For instance, the Boc group can be removed under acidic conditions .

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, primarily through its Boc-protected amine group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction is essential for protecting the amine group during subsequent chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group. By protecting amine groups, it allows for the synthesis of peptides and other biomolecules without interference from reactive amines. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism. The Boc group can be removed under acidic conditions, allowing the amine group to participate in further biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the Boc group. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . This sequence of reactions ensures that the amine group is protected during chemical synthesis and can be selectively deprotected when needed.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions. This stability allows for long-term storage and use in various biochemical applications. Over time, the compound may degrade if exposed to acidic conditions, leading to the removal of the Boc group and the release of the free amine .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, the compound may exhibit toxic effects due to the accumulation of the Boc group or its degradation products. It is essential to determine the optimal dosage to balance efficacy and safety in biochemical applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The Boc group interacts with enzymes and cofactors that facilitate the protection and deprotection of amine groups. This interaction ensures that the amine groups are available for further biochemical reactions, contributing to the overall metabolic flux and metabolite levels in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The Boc group ensures that the compound remains stable during transport, preventing premature deprotection and ensuring that the amine group is available for subsequent biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can exert its protective effects on amine groups. Post-translational modifications or targeting signals may also play a role in directing the compound to its site of action within the cell .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLSVSHOMWEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661611
Record name 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869785-31-9
Record name 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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